molecular formula C9H12IN2O9P B1258298 6-Iodouridine 5'-monophosphate

6-Iodouridine 5'-monophosphate

Cat. No.: B1258298
M. Wt: 450.08 g/mol
InChI Key: VVCMFHKXDUPDFB-YXZULKJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodouridine 5'-monophosphate (6-iodo-UMP) is a synthetic nucleotide analog that functions as a covalent inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), a critical enzyme in pyrimidine biosynthesis. ODCase catalyzes the decarboxylation of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP), a step essential for DNA/RNA synthesis in pathogens like Plasmodium falciparum, the malaria parasite .

Mechanism of Action: 6-Iodo-UMP irreversibly inhibits ODCase by forming a covalent adduct with a conserved lysine residue (Lys138 in P. falciparum or Lys72 in Methanobacterium thermoautotrophicum) in the enzyme’s active site. Mass spectrometry and X-ray crystallography confirm this covalent interaction, which disrupts the hydrogen-bonding network required for catalysis .

Antimalarial Activity: The nucleoside form, 6-iodouridine, exhibits potent activity against P. falciparum strains, with IC50 values of 4.4 ± 1.3 µM (ItG, chloroquine-resistant) and 6.2 ± 0.7 µM (3D7, chloroquine-susceptible) .

Properties

Molecular Formula

C9H12IN2O9P

Molecular Weight

450.08 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12IN2O9P/c10-4-1-5(13)11-9(16)12(4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h1,3,6-8,14-15H,2H2,(H,11,13,16)(H2,17,18,19)/t3-,6-,7-,8-/m1/s1

InChI Key

VVCMFHKXDUPDFB-YXZULKJRSA-N

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)I

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)I

Synonyms

6-iodo-UMP
6-iodouridine 5'-monophosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C6-Modified Uridine 5'-Monophosphate Analogs

The C6 position of uridine is a common site for chemical modifications to enhance ODCase inhibition. Below is a comparative analysis of key derivatives:

Table 1: Inhibitory Properties of C6-Modified UMP Analogs
Compound Inhibition Type IC50 (ODCase) Antimalarial IC50 (P. falciparum) Cytotoxicity (CHO cells) Key Findings
6-Iodo-UMP Covalent (Lys adduct) ~0.1 µM* 4.4–6.2 µM (nucleoside) 366 µM Irreversible inhibition; high selectivity
6-Azido-UMP Covalent (Lys adduct) ~0.2 µM* Inactive (nucleoside) N/A Poor cellular uptake/phosphorylation
6-Cyano-UMP Non-covalent 10–20 µM >50 µM (nucleoside) N/A Weak binding; no significant activity
6-Methyl-UMP Non-covalent >100 µM 25–50 µM (nucleoside) N/A Moderate activity; competitive inhibition
6-Amino-UMP Non-covalent 5–10 µM 10–15 µM (nucleoside) N/A Improved solubility but lower potency

Estimated from enzyme kinetics; precise values depend on species (e.g., *P. falciparum vs. M. thermoautotrophicum).

Key Observations :

  • 6-Iodo-UMP stands out due to its covalent mechanism, leading to irreversible inhibition and superior antimalarial efficacy compared to non-covalent analogs like 6-cyano-UMP or 6-methyl-UMP .
  • 6-Azido-UMP, while also covalent, fails in vivo because its nucleoside form (6-azidouridine) cannot be efficiently phosphorylated to the active monophosphate .
  • 6-Amino-UMP and 6-methyl-UMP exhibit moderate activity but lack the potency of iodinated derivatives, likely due to weaker enzyme interactions .

Comparison with Other Nucleotide Analogs

5-Fluorodeoxyuridine 5'-Monophosphate (FdUMP)

FdUMP inhibits thymidylate synthetase (TS), a cancer target, by forming a stable ternary complex with TS and folate. Unlike 6-iodo-UMP, FdUMP’s mechanism is non-covalent and substrate mimicry-based. Its IC50 in TS inhibition is ~1 nM, but it lacks specificity for malaria parasites .

6-Azauridine 5'-Monophosphate

This analog disrupts pyrimidine biosynthesis by inhibiting OMP decarboxylase non-covalently. However, it exhibits broader cytotoxicity (IC50 ~10 µM in mammalian cells) and lower antimalarial selectivity compared to 6-iodo-UMP .

Structural and Functional Advantages of 6-Iodo-UMP

  • Covalent Binding : The iodine atom’s electrophilicity enables nucleophilic substitution with lysine residues, ensuring prolonged enzyme inhibition .
  • Selectivity : The 60-fold lower cytotoxicity in mammalian cells vs. parasites suggests preferential activation in Plasmodium .
  • Prodrug Potential: Ester prodrugs (e.g., propionyl-6-iodouridine) enhance bioavailability and in vivo efficacy, with synergy observed in combination therapies (e.g., artemisinin) .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism by which 6-Iodo-UMP inhibits orotidine 5'-monophosphate decarboxylase (ODCase) in Plasmodium falciparum?

  • Answer: 6-Iodo-UMP acts as a covalent inhibitor of ODCase, forming a stable adduct with the active-site lysine residue (Lys138 in P. falciparum). This irreversible binding disrupts the decarboxylation of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP), a critical step in pyrimidine biosynthesis. Mass spectrometry and X-ray crystallography confirm covalent modification of the enzyme, with loss of the iodo moiety during adduct formation .

Q. How does the nucleoside form (6-iodouridine) exhibit antimalarial activity despite requiring phosphorylation to 6-Iodo-UMP?

  • Answer: 6-Iodouridine is efficiently phosphorylated intracellularly to its active monophosphate form (6-Iodo-UMP) in P. falciparum. In contrast, analogs like 6-azidouridine lack antimalarial activity due to poor phosphorylation efficiency. The selectivity of 6-iodouridine is evidenced by its low cytotoxicity in mammalian cells (IC50 = 366 μM in CHO cells vs. 4.4–6.2 μM in P. falciparum) .

Q. What analytical methods are used to characterize 6-Iodo-UMP and its enzyme interactions?

  • Answer: Key techniques include:

  • Mass spectrometry: To confirm covalent adduct formation between 6-Iodo-UMP and ODCase .
  • X-ray crystallography: Resolves structural details of enzyme-inhibitor complexes (e.g., Lys42 adduct in M. thermoautotrophicum ODCase) .
  • HPLC: For quantifying nucleotide composition in biological matrices (e.g., fermentation studies of UMP derivatives) .

Advanced Research Questions

Q. How can isothermal titration calorimetry (ITC) be applied to study the kinetics of ODCase inhibition by 6-Iodo-UMP?

  • Answer: ITC measures heat exchange during enzymatic reactions, enabling real-time monitoring of ODCase activity. For 6-Iodo-UMP, ITC can determine inhibition constants (K_i) and binding stoichiometry by tracking enthalpy changes during OMP decarboxylation. This method avoids reliance on radioactive substrates and provides direct thermodynamic data .

Q. What experimental strategies address discrepancies in inhibitor efficacy across P. falciparum strains or cellular models?

  • Answer: Variations in IC50 values (e.g., 4.4 μM in chloroquine-resistant ItG vs. 6.2 μM in chloroquine-susceptible 3D7 strains) may arise from differences in:

  • Phosphorylation efficiency: Assess using radiolabeled 6-iodouridine uptake assays.
  • Enzyme isoform diversity: Compare ODCase sequences and kinetic parameters across strains.
  • Cellular metabolism: Use knockout mutants or inhibitors of nucleotide salvage pathways to validate target specificity .

Q. How can structural modifications of 6-Iodo-UMP improve its stability or bioavailability for in vivo studies?

  • Answer: Modifying the phosphate group (e.g., disodium salt derivatives) enhances solubility and stability, as seen in UDP-MS (uridine 5'-monophosphate disodium salt). Such modifications can be validated via:

  • Stability assays: Measure degradation rates under physiological conditions.
  • Pharmacokinetic studies: Track plasma half-life and tissue distribution in animal models .

Q. What role does molecular dynamics (MD) simulation play in optimizing 6-Iodo-UMP as a tight-binding ODCase inhibitor?

  • Answer: MD simulations predict binding affinities and conformational changes in ODCase upon inhibitor interaction. For example, simulating the Lys138 adduct in P. falciparum ODCase can identify residues critical for covalent bonding and guide structure-activity relationship (SAR) studies for next-generation inhibitors .

Methodological Considerations

Q. How to design a dose-response experiment to evaluate 6-Iodo-UMP selectivity between parasitic and mammalian cells?

  • Protocol:

Cell lines: Use P. falciparum cultures (ItG/3D7) and mammalian cells (e.g., CHO, HEK293).

Dose range: Test 0.1–100 μM 6-Iodo-UMP.

Assays:

  • Parasite growth inhibition: SYBR Green fluorescence-based assays.
  • Mammalian cytotoxicity: MTT or ATP-lite assays.

Data analysis: Calculate IC50 values and selectivity indices (SI = IC50_mammalian / IC50_parasite) .

Data Interpretation and Validation

Q. How to reconcile conflicting reports on the antimalarial activity of 6-iodouridine derivatives?

  • Approach:

  • Replicate key experiments under standardized conditions (e.g., O2 levels, serum content).
  • Validate phosphorylation status: Use LC-MS to quantify intracellular 6-Iodo-UMP levels.
  • Control for off-target effects: Compare results with ODCase knockout parasites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.